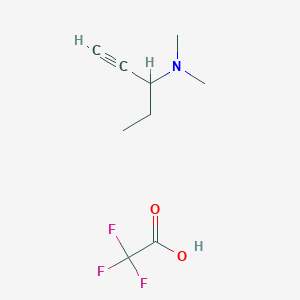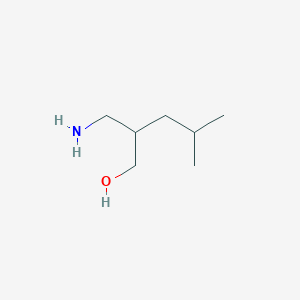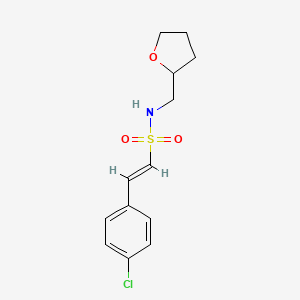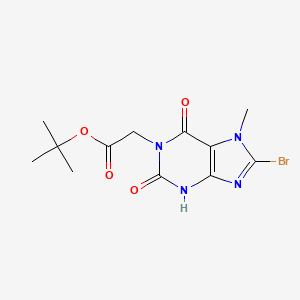![molecular formula C18H17FN4O2 B2367775 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide CAS No. 2108823-31-8](/img/structure/B2367775.png)
1-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide” is a complex organic molecule that contains several functional groups. It has a 1,2,4-triazole ring, which is a type of heterocyclic compound. The molecule also contains a carboxamide group (-CONH2), a hydroxyethyl group (-CH2CH2OH), and two phenyl rings, one of which is substituted with a fluorine atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazole ring and the carboxamide group could potentially result in the formation of intramolecular hydrogen bonds, which could influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. For instance, the carboxamide group might be susceptible to hydrolysis, and the carbon-fluorine bond in the fluorophenyl ring might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present in it. For instance, the presence of the polar carboxamide group and the potentially polar triazole ring might increase the compound’s solubility in polar solvents .Aplicaciones Científicas De Investigación
Facile Synthesis and Biological Activities
A study focused on the synthesis, characterization, and exploration of the biological profile of a compound structurally similar to the one . It highlighted the synthesis process, structural analysis using XRD and DFT calculations, and biological activities such as enzyme inhibition potential, which could be beneficial in controlling diseases like Alzheimer's and diabetes (Saleem et al., 2018).
Antitumor Activity
Research on a compound structurally similar to the one revealed its antitumor properties. The compound was synthesized and found to inhibit the proliferation of certain cancer cell lines, indicating its potential in cancer treatment (Hao et al., 2017).
Synthesis and Structural Analysis
Another study involved the synthesis and structural analysis of biologically active 1,2,4-triazole derivatives, including a fluoro derivative. This research provided insights into the chemical properties and potential applications of such compounds in various fields, including medicine (Shukla et al., 2014).
Application in Bioimaging
A study presented a fluorescent chemosensor based on a triazole derivative for selective and sensitive detection of Zn2+ ions. This application is significant in bioimaging, indicating the compound's potential in diagnostic and therapeutic areas (Iniya et al., 2014).
Antimicrobial Studies
Research into triazole derivatives, including those with a fluorophenyl component, demonstrated significant antimicrobial properties. This suggests the utility of such compounds in developing new antimicrobial agents, highlighting their importance in pharmaceutical research (Desabattina et al., 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-12-2-8-15(9-3-12)21-18(25)17-20-11-23(22-17)10-16(24)13-4-6-14(19)7-5-13/h2-9,11,16,24H,10H2,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIXDUIFVYJQFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN(C=N2)CC(C3=CC=C(C=C3)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate](/img/structure/B2367699.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2367700.png)
![1,7-dimethyl-9-(4-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367701.png)

![2-amino-4-(3-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2367704.png)
![3-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2367709.png)
![N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine hemisulfate](/img/no-structure.png)


![2-Furanyl-[4-[(6-hydroxy-2-methyl-5-thiazolo[3,2-b][1,2,4]triazolyl)-thiophen-2-ylmethyl]-1-piperazinyl]methanone](/img/structure/B2367713.png)
![N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2367715.png)
